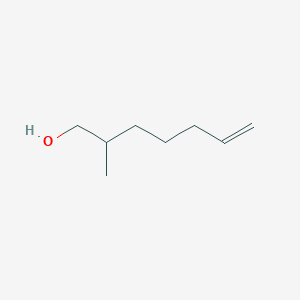

6-Hepten-1-ol, 2-methyl-

Beschreibung

Contextualization within Unsaturated Alcohols and Terpenoids

6-Hepten-1-ol, 2-methyl- belongs to the class of unsaturated alcohols, characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon double bond within its seven-carbon chain. Its molecular formula is C₈H₁₆O. nist.gov This dual functionality imparts a unique reactivity profile, allowing for a wide range of chemical transformations. While not a classical terpenoid in structure, its isomeric relationship with compounds like 6-methyl-5-hepten-2-ol (B124558) (sulcatol) places it in close proximity to terpenoid-related research, particularly in the study of insect pheromones and plant volatiles. chemicalbook.com

Academic Significance and Research Gaps

The academic significance of 6-Hepten-1-ol, 2-methyl- stems from its role as a chiral building block and its presence in natural systems. The existence of a stereocenter at the second carbon position introduces the element of chirality, making the synthesis of its specific enantiomers a key research focus. nih.gov A significant research gap remains in the comprehensive understanding of the biological activities of its individual enantiomers and their specific interactions in ecological systems. Further exploration into its natural occurrence and biosynthetic pathways is also warranted.

Overview of Key Research Domains

Research concerning 6-Hepten-1-ol, 2-methyl- is primarily concentrated in a few key areas. Organic synthesis focuses on developing efficient and stereoselective methods for its preparation. In chemical ecology, it is studied for its role as a semiochemical, influencing the behavior of other organisms. The fragrance and flavor industry investigates its olfactory properties and potential applications in various consumer products. epa.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylhept-6-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h3,8-9H,1,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGLIWCAMUOQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340500 | |

| Record name | 6-Hepten-1-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67133-86-2 | |

| Record name | 6-Hepten-1-ol, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Synthesis Pathways

Enantioselective Synthesis Approaches for Chiral Isomers

Due to the chiral center at the C-2 position, the production of single enantiomers, (R)- or (S)-2-methyl-6-hepten-1-ol, is of significant interest. These enantiopure compounds serve as valuable building blocks in the synthesis of complex natural products and pharmaceuticals.

Enzymatic catalysis, particularly using lipases, represents a powerful "green" chemistry tool for resolving racemic mixtures into their constituent enantiomers. This method relies on the stereospecificity of the enzyme, which preferentially catalyzes a reaction on one enantiomer, allowing for the separation of the reacted and unreacted forms.

A key strategy for 2-methyl-6-hepten-1-ol is lipase-catalyzed kinetic resolution. This process typically involves the transesterification of a racemic mixture of the alcohol. In this reaction, a lipase (B570770), such as Candida antarctica lipase B (CAL-B), is used to acylate one of the alcohol's enantiomers selectively with an acyl donor, like vinyl acetate (B1210297). This results in a mixture of an enantioenriched acetate (e.g., (R)-2-methyl-6-heptenyl acetate) and the unreacted, enantioenriched alcohol ((S)-2-methyl-6-hepten-1-ol). These can then be separated via standard chromatographic techniques. The high enantiomeric ratios (E-values) often achieved in these resolutions make it a highly effective method for obtaining optically pure material. mdpi.compolimi.itnih.gov

Table 1: General Scheme for Lipase-Catalyzed Kinetic Resolution This table illustrates the general principle of the reaction.

| Reactants | Catalyst | Products | Separation |

| (R/S)-2-methyl-6-hepten-1-ol + Acyl Donor (e.g., Vinyl Acetate) | Lipase (e.g., CAL-B) | (R)-2-methyl-6-heptenyl acetate + (S)-2-methyl-6-hepten-1-ol | Chromatography |

Asymmetric Reduction Techniques

Asymmetric reduction provides a direct route to a single enantiomer by converting a prochiral precursor, such as an aldehyde or ketone, into a chiral alcohol using a chiral catalyst or reagent. While a specific application for 2-methyl-6-hepten-1-ol is not prominently detailed in the surveyed literature, established methodologies are highly applicable.

A plausible and potent strategy is the asymmetric reduction of 2-methyl-6-heptenal. This reaction can be achieved using borane (B79455) (BH₃) in the presence of a chiral oxazaborolidine catalyst, a method known as the Corey-Bakshi-Shibata (CBS) reduction. sci-hub.st The catalyst, derived from a chiral amino alcohol like (R,R)-diphenyl-L-prolinol, creates a chiral environment around the borane, directing its addition to one face of the aldehyde carbonyl group. sci-hub.st This leads to the formation of the corresponding chiral alcohol with high enantiomeric excess. The reaction is typically fast, even at low temperatures, which helps to minimize side reactions. sci-hub.st

Modern Organic Synthesis Routes for Alkene-Containing Alcohols

The construction of the carbon backbone of 2-methyl-6-hepten-1-ol can be accomplished through various modern carbon-carbon bond-forming reactions, often employing organometallic reagents.

While classic reductive cleavage involves the ring-opening of cyclic ethers, a broader and highly effective application of organometallic reagents is in catalytic cross-coupling reactions to build the molecular framework. A notable synthesis of (2S)-2-Methyl-6-hepten-1-ol utilizes a Grignard cross-coupling reaction as the key step. tandfonline.com

This synthesis starts from a readily available chiral building block, methyl (R)-3-hydroxy-2-methylpropionate. The initial alcohol is protected as a methoxymethyl (MOM) ether and then reduced to the corresponding alcohol. This intermediate is converted to its mesylate, an excellent leaving group. The crucial C-C bond formation is then achieved by reacting this mesylate with 3-butenylmagnesium bromide, an organometallic Grignard reagent. The reaction is catalyzed by cuprous (I) iodide (CuI), which facilitates the coupling to form the protected carbon skeleton of 2-methyl-6-hepten-1-ol with a 67% yield. tandfonline.com Final deprotection via acid hydrolysis yields the target chiral alcohol. tandfonline.com This approach demonstrates the power of organometallic cross-coupling to construct specific isomers from chiral pool starting materials. acs.orgrsc.org

Another potential, though less specifically documented for this molecule, strategy is the reductive ring-opening of a substituted cyclic ether, such as a 2-substituted oxetane, with an organometallic reagent like a butenyl lithium or Grignard reagent. researchgate.net

The synthesis of 2-methyl-6-hepten-1-ol often requires functional group interconversions that must be selective to avoid reacting with the terminal alkene.

In the Grignard cross-coupling route described above, several selective transformations are critical. tandfonline.com

Mesylation: The conversion of the primary alcohol of the chiral precursor to a mesylate is a selective activation step, making the carbon susceptible to nucleophilic attack by the Grignard reagent.

Acid Hydrolysis: The final step involves the cleavage of the methoxymethyl (MOM) ether protecting group using 10% hydrochloric acid. tandfonline.com This reaction must be mild enough to remove the MOM group without causing rearrangement or side reactions involving the terminal double bond or the newly formed primary alcohol.

Alternatively, the alcohol can be synthesized via the selective reduction of a corresponding carboxylic acid derivative or aldehyde. For example, 2-methyl-6-heptenoic acid or its ester could be reduced to the primary alcohol. This requires a reducing agent that does not affect the carbon-carbon double bond. Lithium aluminum hydride (LiAlH₄) is sufficiently powerful to reduce the ester and typically does not reduce isolated alkenes. cdnsciencepub.com For the reduction of the aldehyde, 2-methyl-6-heptenal, a milder reagent such as sodium borohydride (B1222165) (NaBH₄) would be effective, selectively reducing the aldehyde to the alcohol while preserving the alkene.

Process Optimization and Scalability in Laboratory Synthesis

Transitioning a synthetic route from a small-scale discovery to a larger, laboratory-scale preparation requires careful optimization of reaction parameters to maximize yield, purity, and efficiency.

The synthesis of (2S)-2-methyl-6-hepten-1-ol reported by Tanimori et al. provides specific data points relevant to optimization and scalability. tandfonline.com The Grignard coupling step was performed at 0°C and warmed to room temperature, indicating that temperature control is crucial for achieving the reported 67% yield. tandfonline.com The subsequent deprotection was carried out at 50°C for 15 hours, yielding the final alcohol in 90% yield after purification. tandfonline.com

Table 2: Key Parameters in the Laboratory Synthesis of (2S)-2-Methyl-6-hepten-1-ol Data adapted from Tanimori et al., 1998. tandfonline.com

| Step | Reaction | Key Reagents | Temperature | Yield | Purification Method |

| 1 | Grignard Cross-Coupling | Mesylate precursor, 3-butenylmagnesium bromide, CuI, THF | 0°C to Room Temp. | 67% | Silica (B1680970) Gel Chromatography |

| 2 | Deprotection | 10% HCl, Methanol | 50°C | 90% | Not specified, likely extraction and distillation |

Key factors for scalability include:

Sustainable Synthesis and Green Chemistry Principles in Alcohol Production

The production of alcohols, including 2-methyl-6-hepten-1-ol, is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus include the use of biocatalysts, renewable feedstocks, and greener solvents.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols. bohrium.com Enzymes and whole-cell systems offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, often in aqueous media. srce.hrnih.gov This approach minimizes the need for protecting groups and reduces the generation of hazardous waste associated with traditional chemical methods. rsc.org

One promising green alternative is the use of plant tissues as biocatalysts. srce.hr For example, various plants like carrots (Daucus carota) have been successfully used for the asymmetric reduction of prochiral ketones to chiral alcohols. srce.hrrsc.org These whole-cell systems contain dehydrogenases that can selectively produce a specific enantiomer of an alcohol, and they possess an inherent cofactor regeneration system, which circumvents the need for adding expensive external cofactors. srce.hrnih.gov

Ketoreductases (KREDs) are a class of enzymes that have been extensively developed for the industrial synthesis of chiral alcohols. researchgate.net Through protein engineering and directed evolution, tailor-made KREDs can be created to exhibit high activity and selectivity for a wide range of substrates. researchgate.net These biocatalytic processes are often more cost-effective and environmentally benign than their chemocatalytic counterparts. researchgate.net

The following table summarizes research findings on the biocatalytic reduction of various ketones to chiral alcohols, illustrating the effectiveness of these green chemistry approaches.

| Biocatalyst | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Daucus carota | Substituted heteroaryl methyl ketones | (S)- or (R)-Chiral secondary alcohols | 60-95 | 76-99 | srce.hr |

| Daucus carota | α-Hydroxy aromatic ketones | (R)-Aryl vicinal diols | Good yields | Excellent | rsc.org |

| Evolved Ketoreductase | Racemic 2-methylvaleraldehyde | (R)-2-Methylpentanol | High | >98 | |

| Lipase (Novozym® 435) | Racemic 5-methyl-1-hexyn-3-ol | (R)- and (S)-enantiomers | High | High | researchgate.net |

| Lipase | Racemic (hydroxymethyl)phosphinate intermediates | Resolved enantiomers | - | - |

The integration of these sustainable practices not only minimizes the environmental footprint of chemical manufacturing but also often leads to more efficient and economically viable production methods for valuable compounds like 2-methyl-6-hepten-1-ol.

Elucidation of Chemical Reactivity and Derivatization Pathways

Reactivity of the Terminal Alkene Moiety

The carbon-carbon double bond in 2-methyl-6-hepten-1-ol is electron-rich, making it susceptible to attack by electrophiles. This reactivity is central to many of its synthetic applications.

Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction for alkenes. libretexts.orglibretexts.org In this process, the π-bond of the alkene attacks an electrophile, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org

With an unsymmetrical alkene like 2-methyl-6-hepten-1-ol, the addition of hydrogen halides (HX) follows Markovnikov's rule. This principle states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already has more hydrogen atoms. libretexts.org This occurs because it leads to the formation of a more stable carbocation intermediate.

In the case of 2-methyl-6-hepten-1-ol, the reaction with HBr would proceed as follows: The initial protonation of the terminal double bond can form either a primary or a secondary carbocation. The secondary carbocation is more stable and is therefore formed preferentially. The subsequent attack by the bromide ion yields the major product, 6-bromo-2-methylheptan-1-ol. masterorganicchemistry.com

Table 1: Electrophilic Addition to 2-Methyl-6-hepten-1-ol

| Reactant | Reagent | Major Product | Reaction Type |

|---|---|---|---|

| 2-Methyl-6-hepten-1-ol | HBr | 6-Bromo-2-methylheptan-1-ol | Electrophilic Addition (Markovnikov) |

| 2-Methyl-6-hepten-1-ol | HCl | 6-Chloro-2-methylheptan-1-ol | Electrophilic Addition (Markovnikov) |

Ozonolysis Mechanisms and Product Formation

Ozonolysis is a powerful method for cleaving carbon-carbon double or triple bonds using ozone (O₃). libretexts.orglibretexts.org The reaction proceeds through a mechanism involving the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide intermediate. libretexts.orgmsu.edu This ozonide can then be worked up under reductive or oxidative conditions to yield different products. ucalgary.ca

For 2-methyl-6-hepten-1-ol, the terminal alkene is cleaved. The mechanism begins with the cycloaddition of ozone to the double bond to form the molozonide. msu.edu This rapidly breaks apart and recombines to form the ozonide. libretexts.org

A reductive work-up (e.g., with zinc dust or dimethyl sulfide) cleaves the ozonide to yield two carbonyl compounds. byjus.com In this case, the products would be 5-hydroxy-4-methylpentanal and formaldehyde. An oxidative work-up (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde to a carboxylic acid, yielding 5-hydroxy-4-methylpentanoic acid and carbon dioxide (from the oxidation of formaldehyde).

Table 2: Ozonolysis Products of 2-Methyl-6-hepten-1-ol

| Work-up Condition | Products |

|---|---|

| Reductive (e.g., Zn/H₂O or (CH₃)₂S) | 5-Hydroxy-4-methylpentanal and Formaldehyde |

| Oxidative (e.g., H₂O₂) | 5-Hydroxy-4-methylpentanoic acid and Carbon dioxide |

Transformations Involving the Hydroxyl Functional Group

The primary alcohol group in 2-methyl-6-hepten-1-ol is a versatile functional handle for various transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Carbonyl Compounds

Primary alcohols can be oxidized to form either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. libretexts.orgchemguide.co.ukbyjus.com

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in an anhydrous solvent like dichloromethane, will selectively oxidize the primary alcohol to an aldehyde, yielding 2-methyl-6-heptenal. youtube.com This reaction stops at the aldehyde stage because it is carried out in the absence of water. youtube.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often formed in situ from sodium or potassium dichromate and sulfuric acid), will oxidize the primary alcohol completely to a carboxylic acid. chemguide.co.uksavemyexams.com The reaction proceeds through an aldehyde intermediate, which is then further oxidized to yield 2-methyl-6-heptenoic acid. libretexts.org

Table 3: Oxidation of 2-Methyl-6-hepten-1-ol

| Oxidizing Agent | Product | Product Class |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-Methyl-6-heptenal | Aldehyde |

| Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) | 2-Methyl-6-heptenoic acid | Carboxylic Acid |

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid anhydride (B1165640) or an acyl chloride. chemguide.co.uk For example, reacting 2-methyl-6-hepten-1-ol with acetic anhydride, often in the presence of a mild base like sodium bicarbonate or a catalyst like pyridine, yields 2-methyl-6-hepten-1-yl acetate (B1210297). mdpi.comresearchgate.netlibretexts.org

Etherification can be accomplished via the Williamson ether synthesis. youtube.combyjus.com This SN2 reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. youtube.commasterorganicchemistry.com This alkoxide then displaces a halide from an alkyl halide. For instance, treatment of 2-methyl-6-hepten-1-ol with NaH followed by the addition of methyl iodide would produce 1-methoxy-2-methyl-6-heptene. masterorganicchemistry.com

Table 4: Esterification and Etherification of 2-Methyl-6-hepten-1-ol

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acetic anhydride, Pyridine | 2-Methyl-6-hepten-1-yl acetate |

| Etherification (Williamson) | 1) NaH; 2) CH₃I | 1-Methoxy-2-methyl-6-heptene |

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This can be achieved by protonation with a strong acid or by converting it into a tosylate or a halide.

A common method to replace the hydroxyl group with a halogen is by using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. The reaction of a primary alcohol with SOCl₂ typically proceeds via an SN2 mechanism, resulting in the formation of an alkyl chloride with inversion of configuration if the carbon were chiral. masterorganicchemistry.com Reacting 2-methyl-6-hepten-1-ol with thionyl chloride would yield 1-chloro-2-methyl-6-heptene.

Table 5: Nucleophilic Substitution of 2-Methyl-6-hepten-1-ol

| Reagent | Product | Reaction Type |

|---|---|---|

| Thionyl chloride (SOCl₂) | 1-Chloro-2-methyl-6-heptene | Nucleophilic Substitution (SN2) |

| Phosphorus tribromide (PBr₃) | 1-Bromo-2-methyl-6-heptene | Nucleophilic Substitution (SN2) |

Intramolecular Cyclization and Rearrangement Pathways

The spatial proximity of the hydroxyl group and the terminal alkene in 2-methyl-6-hepten-1-ol and its derivatives facilitates a range of intramolecular cyclization reactions, leading to the formation of substituted cyclic ethers and carbocycles. These reactions are often triggered by acid catalysis, metal catalysts, or radical initiators.

One notable pathway is the intramolecular Prins-type cyclization. While research on 2-methyl-6-hepten-1-ol itself is specific, studies on analogous structures provide significant insight. For instance, the acid-catalyzed cyclization of related γ,δ-unsaturated alcohols can lead to the formation of tetrahydropyran (B127337) rings. A study on 2-alkyl-5-hepten-1,2-diols, which are derivatives of the heptene (B3026448) scaffold, demonstrated that treatment of the corresponding δ-hydroxy aldehydes with a silyl (B83357) triflate and a hindered base induced an intramolecular Prins double cyclization to yield 7-(silyloxy)-2-oxabicyclo[2.2.1]heptanes as single diastereomers. ucla.edu This suggests that oxidation of 2-methyl-6-hepten-1-ol to the corresponding aldehyde could open a pathway to complex bicyclic ether systems.

Platinum-catalyzed intramolecular hydroalkoxylation presents another viable cyclization strategy for γ- and δ-hydroxy olefins, leading to the formation of cyclic ethers. amazonaws.com This method is effective for creating substituted tetrahydrofuran (B95107) and tetrahydropyran rings, which are common structural motifs in natural products.

Radical cyclizations of related systems also indicate potential pathways. The 6-hepten-2-yl radical, a close structural analog, undergoes preferential cis cyclization to form methylcyclopentane (B18539) derivatives. acs.org This stereochemical preference is attributed to orbital symmetry control, providing a predictable model for potential radical-mediated transformations of 2-methyl-6-hepten-1-ol. acs.org

Rearrangement reactions, such as the retro-ene reaction, offer a pathway for modifying the carbon skeleton. The retro-ene reaction of related 1-alkenylcyclohexanols produces unsaturated aldehydes with high stereoselectivity for the trans olefinic bond. oregonstate.edu This type of reaction could potentially be applied to derivatives of 2-methyl-6-hepten-1-ol to synthesize acyclic molecules with defined stereochemistry. oregonstate.edu

Table 1: Intramolecular Cyclization and Rearrangement Pathways

| Reaction Type | Reactant Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Prins Double Cyclization | δ-Hydroxy Aldehyde | Silyl Triflate (TBSOTf) | 7-(Silyloxy)-2-oxabicyclo[2.2.1]heptane | ucla.edu |

| Platinum-Catalyzed Hydroalkoxylation | γ- or δ-Hydroxy Olefin | Platinum Catalyst | Cyclic Ether (Tetrahydrofuran/Tetrahydropyran) | amazonaws.com |

| Free Radical Cyclization | Heptenyl Radical | Radical Initiator | Substituted Cyclopentylmethane | acs.org |

| Retro-Ene Reaction | Alkenyl Alcohol | Thermal | Unsaturated Aldehyde | oregonstate.edu |

Derivatization for Enhanced Functionality and Utility

The alcohol and alkene functionalities of 2-methyl-6-hepten-1-ol are ideal starting points for derivatization to create a wide array of compounds with tailored properties. These derivatives are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and flavor and fragrance compounds. chembk.com

The primary alcohol can be readily oxidized to form 2-methyl-6-heptenal or further to 2-methyl-6-heptenoic acid, depending on the choice of oxidizing agent. For example, related unsaturated alcohols can be oxidized to their corresponding aldehydes or acids. These carbonyl compounds are versatile intermediates; for instance, the related ketone, 6-methyl-5-hepten-2-one (B42903), is a precursor in the Darzens reaction to produce 2,6-dimethyl-5-hepten-1-al, a valuable fragrance ingredient. google.com

The terminal double bond can undergo a variety of addition reactions. Ozonolysis, for example, would cleave the double bond to yield a shorter-chain aldehyde, a reaction studied in detail for structurally similar compounds like geraniol (B1671447) and 6-methyl-5-hepten-2-one. researchgate.net Epoxidation of the double bond would produce an epoxide, a highly reactive intermediate that can be opened by various nucleophiles to introduce new functional groups.

More complex derivatizations involve reactions that engage both functional groups or follow an initial transformation. For instance, the synthesis of metabolites of isometheptene (B1672259) involved the reductive amination of hydroxyketones, which were prepared from related unsaturated alcohols. cdnsciencepub.com This demonstrates a pathway from an unsaturated alcohol, similar to 2-methyl-6-hepten-1-ol, to amino alcohols, a class of compounds with significant biological and pharmaceutical applications. cdnsciencepub.com The hydroxyl group can also be converted into ethers or esters to modify the molecule's physical and chemical properties.

Table 2: Derivatization Reactions of 2-Methyl-6-hepten-1-ol and Related Structures

| Reaction Type | Functional Group Targeted | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|---|

| Oxidation | Primary Alcohol | Oxidizing Agent (e.g., PCC) | Aldehyde | |

| Ozonolysis | Alkene | Ozone (O₃) | Aldehyde | researchgate.net |

| Reductive Amination | Carbonyl (from oxidized alcohol) | Methylamine, Sodium Cyanoborohydride | Amino Alcohol | cdnsciencepub.com |

| Esterification | Alcohol | Carboxylic Acid / Acyl Chloride | Ester | |

| Darzens Reaction | Carbonyl (from oxidized alcohol) | α-Haloester, Base | Glycidic Ester | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as 6-Hepten-1-ol, 2-methyl-. This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

The effective separation of 6-Hepten-1-ol, 2-methyl- from a complex mixture is contingent upon the meticulous optimization of GC parameters. Key parameters include the choice of the capillary column, temperature programming, and carrier gas flow rate.

For the analysis of 6-Hepten-1-ol, 2-methyl-, different types of capillary columns can be employed to achieve optimal separation. The retention of the compound, and thus its separation from other components, is quantified by its retention index (RI). The National Institute of Standards and Technology (NIST) has reported retention indices for 6-Hepten-1-ol, 2-methyl- on different stationary phases, which are crucial for method development. vscht.cz

A non-polar column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used for the analysis of general volatile compounds. On such a column, 6-Hepten-1-ol, 2-methyl- has a reported normal alkane retention index of 994. vscht.cz For enhanced separation of more polar analytes, a polar column with a polyethylene (B3416737) glycol stationary phase (e.g., DB-Wax) is often utilized. On a polar column, 6-Hepten-1-ol, 2-methyl- exhibits a significantly higher retention index of 1480, indicating stronger interaction with the stationary phase. vscht.cz

The temperature program of the GC oven is another critical parameter. A typical program would involve an initial low temperature to trap volatile compounds at the head of the column, followed by a gradual temperature ramp to elute compounds based on their boiling points and polarities. For instance, a method could start at 40°C, ramp up to 160°C at a rate of 6°C/min, and then increase more rapidly to a final temperature of 300°C. vscht.cz The carrier gas is typically an inert gas like helium, with a constant flow rate to ensure reproducible retention times.

In a practical application, 6-Hepten-1-ol, 2-methyl- was identified as a trace volatile compound in Gurum seed oil using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. nih.gov The use of HS-SPME allows for the extraction and concentration of volatile analytes from the sample matrix before their introduction into the GC-MS system.

Table 1: GC Retention Indices for 6-Hepten-1-ol, 2-methyl-

| Column Type | Stationary Phase | Retention Index (RI) |

|---|---|---|

| Non-polar | HP-5MS | 994 |

Following separation by the gas chromatograph, the eluted 6-Hepten-1-ol, 2-methyl- enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its subsequent fragmentation provide a unique mass spectrum that serves as a chemical fingerprint for identification.

The mass spectrum of 6-Hepten-1-ol, 2-methyl- is available in the NIST WebBook. nist.gov The molecular formula of the compound is C₈H₁₆O, corresponding to a molecular weight of 128.21 g/mol . nist.gov The mass spectrum exhibits a characteristic fragmentation pattern that can be interpreted to confirm the structure of the molecule.

The molecular ion peak (M⁺) at m/z 128 may be observed, although it can be of low intensity for primary alcohols. Key fragment ions arise from the cleavage of bonds within the molecule. Common fragmentation pathways for primary alcohols include the loss of a water molecule (H₂O, 18 Da), leading to a peak at m/z 110 (M-18). Alpha-cleavage, the breaking of the C1-C2 bond, results in the loss of a CH₂OH radical (31 Da), which would not be detected, and the formation of a prominent C₇H₁₃⁺ fragment at m/z 97. Another significant fragmentation is the loss of an alkyl radical. For instance, cleavage of the C4-C5 bond could lead to the formation of various smaller fragments. The presence of the double bond at the C6-C7 position influences the fragmentation, potentially leading to rearrangements and the formation of characteristic alkene-type fragments. A detailed analysis of the relative intensities of the fragment ions allows for the unambiguous identification of 6-Hepten-1-ol, 2-methyl- by comparing the obtained spectrum with reference spectra from databases like the NIST Mass Spectral Library.

Table 2: Major Peaks in the Mass Spectrum of 6-Hepten-1-ol, 2-methyl- (Predicted based on typical alcohol fragmentation)

| m/z | Proposed Fragment |

|---|---|

| 128 | [C₈H₁₆O]⁺ (Molecular Ion) |

| 110 | [C₈H₁₄]⁺ (Loss of H₂O) |

| 97 | [C₇H₁₃]⁺ (Loss of •CH₂OH) |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The structure of 6-Hepten-1-ol, 2-methyl- contains a primary alcohol (-OH) group, a terminal alkene (C=C) group, and alkane (C-H and C-C) bonds. Each of these functional groups gives rise to characteristic absorption bands in the infrared spectrum.

The most prominent and easily identifiable band will be due to the O-H stretching vibration of the alcohol group, which is expected to appear as a broad and strong absorption in the region of 3200-3600 cm⁻¹. The broadening of this peak is due to hydrogen bonding between the alcohol molecules.

The terminal alkene group will exhibit a characteristic =C-H stretching vibration at approximately 3075 cm⁻¹ and a C=C stretching vibration around 1640 cm⁻¹. Additionally, out-of-plane bending vibrations for the terminal vinyl group are expected to produce strong bands around 910 cm⁻¹ and 990 cm⁻¹.

The alkane portions of the molecule will show C-H stretching vibrations in the region of 2850-2960 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹. Finally, the C-O stretching vibration of the primary alcohol is expected to appear in the 1050-1150 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for 6-Hepten-1-ol, 2-methyl-

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| ~3200-3600 | O-H stretch | Alcohol | Strong, Broad |

| ~3075 | =C-H stretch | Alkene | Medium |

| ~2850-2960 | C-H stretch | Alkane | Strong |

| ~1640 | C=C stretch | Alkene | Medium |

| ~1465 | C-H bend | Alkane | Medium |

| ~1375 | C-H bend | Alkane | Medium |

| ~1050-1150 | C-O stretch | Primary Alcohol | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are essential for the complete characterization of 6-Hepten-1-ol, 2-methyl-. As experimental spectra for this specific compound are not widely published, the following analyses are based on predicted spectra and known chemical shift ranges for analogous structures.

In a ¹H NMR spectrum of 6-Hepten-1-ol, 2-methyl-, distinct signals are expected for each unique proton environment. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal provide a wealth of structural information.

The protons of the terminal double bond (=CH₂) are expected to appear in the downfield region, typically between 4.9 and 5.1 ppm, with complex splitting due to geminal and vicinal coupling. The proton on C6 (-CH=) would likely resonate around 5.8 ppm as a multiplet. The protons of the hydroxymethyl group (-CH₂OH) at C1 would be expected around 3.4-3.6 ppm, likely as a doublet due to coupling with the proton on C2. The proton on C2 (-CH(CH₃)-) would appear as a multiplet further upfield. The methyl protons (-CH₃) attached to C2 would resonate as a doublet around 0.9 ppm. The methylene (B1212753) protons (-CH₂-) at positions 3, 4, and 5 would show complex overlapping signals in the 1.2-2.1 ppm range. The hydroxyl proton (-OH) signal can appear over a wide range and may be a broad singlet, depending on the solvent and concentration.

Table 4: Predicted ¹H NMR Chemical Shifts for 6-Hepten-1-ol, 2-methyl-

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H7 (=CH₂) | ~4.9-5.1 | Multiplet |

| H6 (-CH=) | ~5.8 | Multiplet |

| H5 (-CH₂-) | ~2.0-2.1 | Multiplet |

| H3, H4 (-CH₂-) | ~1.2-1.5 | Multiplet |

| H2 (-CH-) | ~1.6-1.8 | Multiplet |

| H1 (-CH₂OH) | ~3.4-3.6 | Doublet |

| -CH ₃ (on C2) | ~0.9 | Doublet |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For 6-Hepten-1-ol, 2-methyl-, eight distinct signals are expected in the broadband decoupled spectrum.

The carbons of the terminal alkene (C6 and C7) are expected to resonate in the downfield region, with C6 (quaternary or methine) around 138 ppm and C7 (methylene) around 114 ppm. The carbon bearing the hydroxyl group (C1) would appear in the range of 60-70 ppm. The other sp³ hybridized carbons (C2, C3, C4, C5, and the methyl carbon) would resonate in the upfield region. The carbon at C2 would be around 35-45 ppm, while the methylene carbons (C3, C4, C5) would appear in the 20-40 ppm range. The methyl carbon attached to C2 would have the most upfield chemical shift, typically around 15-20 ppm.

Table 5: Predicted ¹³C NMR Chemical Shifts for 6-Hepten-1-ol, 2-methyl-

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C7 (=CH₂) | ~114 |

| C6 (-CH=) | ~138 |

| C5 (-CH₂-) | ~33 |

| C4 (-CH₂-) | ~25 |

| C3 (-CH₂-) | ~30 |

| C2 (-CH-) | ~40 |

| C1 (-CH₂OH) | ~68 |

Hyphenated Analytical Systems for Complex Matrix Analysis

To analyze 2-methyl-6-hepten-1-ol within complex samples such as food, beverages, and fragrances, hyphenated analytical techniques that couple a separation method with a detection method are indispensable.

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is a rapid and sensitive technique for the analysis of volatile organic compounds (VOCs). scielo.br This method combines the separation power of gas chromatography with the high-speed separation of ions in an ion mobility spectrometer. scielo.br The sample is placed in a vial and heated to allow volatile compounds to move into the headspace, which is then injected into the GC. mdpi.com

In the context of analyzing a sample for 2-methyl-6-hepten-1-ol, the GC would first separate the volatile components based on their boiling points and interactions with the stationary phase. Subsequently, the separated compounds enter the IMS, where they are ionized and drift through a tube under a weak electric field. The time it takes for an ion to travel through the drift tube (drift time) is dependent on its size, shape, and charge. This provides an additional dimension of separation, enhancing the identification of compounds in complex mixtures. scielo.brchromatographyonline.com The technique is known for its high sensitivity, often reaching parts-per-billion (ppb) levels, and its ability to provide a visual fingerprint of the VOC profile of a sample. chromatographyonline.com While direct analysis of 2-methyl-6-hepten-1-ol by HS-GC-IMS is not widely documented, the method is extensively used for the analysis of other volatile alcohols in food and fragrance analysis. scielo.brsemanticscholar.org

A typical HS-GC-IMS analysis of a sample containing 2-methyl-6-hepten-1-ol would involve the following parameters, which would be optimized for the specific matrix:

| Parameter | Typical Value/Range | Purpose |

| Incubation Temperature | 40-80 °C | To promote volatilization of analytes into the headspace. |

| Incubation Time | 10-30 min | To allow equilibrium to be reached between the sample and the headspace. |

| Injection Volume | 100-500 µL | The amount of headspace gas injected into the GC. |

| GC Column | WAX or similar | Separation of volatile compounds. |

| IMS Drift Gas | Nitrogen | Carrier gas for ion mobility separation. |

| IMS Temperature | 45-60 °C | To maintain analytes in the gas phase. |

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) is a powerful, solvent-free technique for the extraction and analysis of volatile and semi-volatile organic compounds. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of a sample or directly immersed in a liquid sample. The analytes adsorb onto the fiber, which is then transferred to the heated injection port of a GC-MS system for thermal desorption and analysis. purdue.edu

This technique has been successfully applied to the identification of 2-methyl-6-hepten-1-ol in natural products. For instance, a study on the volatile compounds of gurum seed oil identified 2-methyl-6-hepten-1-ol using headspace SPME-GC-MS. semanticscholar.org The choice of SPME fiber coating is crucial for the selective extraction of target analytes. For a moderately polar compound like 2-methyl-6-hepten-1-ol, a fiber with mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective. nih.gov

Following separation by the GC column, the mass spectrometer fragments the analyte molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. The NIST WebBook provides a reference mass spectrum for 2-methyl-6-hepten-1-ol, which can be used for library matching and confirmation of its presence in a sample. nist.gov

A summary of typical SPME-GC-MS parameters for the analysis of 2-methyl-6-hepten-1-ol is provided below.

| Parameter | Typical Setting | Purpose |

| SPME Fiber | DVB/CAR/PDMS | Adsorption of a wide range of volatile and semi-volatile compounds. |

| Extraction Mode | Headspace | Minimizes matrix effects for complex samples. |

| Extraction Temperature | 40-80 °C | Enhances the volatility of the analytes. |

| Extraction Time | 20-40 min | Allows for sufficient adsorption of analytes onto the fiber. |

| GC Column | DB-WAX or HP-5MS | Separation based on polarity or boiling point. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible mass spectra. |

Advanced Volatile Organic Compound (VOC) Profiling Methodologies

Modern analytical strategies for the comprehensive analysis of VOCs in complex matrices often involve untargeted or semi-targeted approaches, leveraging high-resolution instrumentation and advanced data analysis techniques. These methodologies aim to capture a broad snapshot of the volatile composition of a sample to identify key markers, understand flavor and fragrance profiles, or detect changes due to processing or origin.

One such advanced approach is the use of high-resolution mass spectrometry, such as Time-of-Flight (TOF) MS, coupled with GC. GC-TOF-MS provides high mass accuracy and resolution, enabling the elemental composition of unknown compounds to be determined. Another powerful technique is comprehensive two-dimensional gas chromatography (GC×GC), which offers significantly increased peak capacity and separation power compared to conventional GC, making it ideal for the analysis of extremely complex volatile mixtures.

Applications in Pheromone and Kairomone Research

While direct evidence for 6-Hepten-1-ol, 2-methyl- as a primary pheromone is limited in the provided search results, its structural isomer, 6-methyl-5-hepten-2-ol (B124558) (sulcatol), is a well-known aggregation pheromone of the ambrosia beetle. chemicalbook.comfishersci.cachemicalbook.com This close structural relationship suggests that 6-Hepten-1-ol, 2-methyl- could have similar semiochemical properties or act as a synergist or antagonist in insect communication.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic characteristics of 6-Hepten-1-ol, 2-methyl-.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and explore the potential energy surface of molecules. For unsaturated alcohols like 6-Hepten-1-ol, 2-methyl-, DFT calculations, often employing functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d,p) or cc-pVTZ), are instrumental. These calculations help identify the most stable three-dimensional arrangement of atoms (the global minimum) and other low-energy conformers.

Theoretical studies on analogous compounds, such as geraniol (B1671447) (3,7-dimethylocta-2,6-dien-1-ol) and 6-methyl-5-hepten-2-one (B42903), have successfully utilized DFT to investigate their geometries and the energy landscapes of their reactions. nih.govacs.org For instance, in studies of related molecules, geometries, energies, and harmonic vibrational frequencies for each stationary point on the potential energy surface were determined using methods like MPW1K/cc-pVDZ and BH&HLYP/cc-pVDZ. nih.govacs.org Similar computational approaches would be essential to map the energy landscape of 6-Hepten-1-ol, 2-methyl-.

A hypothetical application of DFT to 6-Hepten-1-ol, 2-methyl- would involve optimizing the initial structure to find the lowest energy conformation. This process also yields important energetic data, such as the zero-point vibrational energy and the total electronic energy, which are crucial for subsequent reaction dynamic studies.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of the HOMO and LUMO of 6-Hepten-1-ol, 2-methyl- would dictate its reactivity towards electrophiles and nucleophiles.

The HOMO is likely to be localized around the C=C double bond, making this the primary site for electrophilic attack, for instance, by atmospheric oxidants like the hydroxyl radical (OH) or ozone (O₃). The LUMO, conversely, would indicate the most probable site for nucleophilic attack. An FMO analysis, derived from DFT calculations, would provide a qualitative understanding of the regioselectivity of addition reactions involving the double bond.

Reaction Mechanism Elucidation and Kinetic Modeling

Computational chemistry is pivotal in elucidating the detailed mechanisms of chemical reactions and modeling their kinetics, particularly for atmospheric processes.

Transition State Theory (TST) is a cornerstone for calculating the rate constants of chemical reactions. For 6-Hepten-1-ol, 2-methyl-, gas-phase reactions with OH radicals and ozone are of significant atmospheric importance. TST, combined with quantum chemical calculations, can be used to locate the transition state structures and calculate the activation barriers for these reactions.

Studies on similar compounds like geraniol and 6-methyl-5-hepten-2-one have demonstrated the power of this combined approach. nih.govacs.orgacs.orgresearchgate.net For the OH radical addition to the double bonds of these molecules, all possible addition pathways were considered, and the corresponding transition states were located. nih.govacs.org Similarly, the ozonolysis mechanism is understood to proceed via the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. acs.orgresearchgate.net Computational studies elucidate the energetics of these steps.

For 6-Hepten-1-ol, 2-methyl-, TST calculations would involve:

Locating the transition state structures for the addition of OH or O₃ to the double bond.

Calculating the vibrational frequencies of the reactants and the transition state to determine the zero-point energies and partition functions.

Using these parameters to calculate the rate constant as a function of temperature.

By calculating the rate coefficients for the reactions of 6-Hepten-1-ol, 2-methyl- with key atmospheric oxidants, its atmospheric lifetime can be predicted. The atmospheric lifetime (τ) with respect to a specific oxidant (X) is given by τ = 1 / (k[X]), where k is the calculated rate coefficient and [X] is the average atmospheric concentration of the oxidant.

For analogous compounds, rate coefficients have been calculated and show good agreement with experimental data where available. nih.govacs.org For example, the global rate coefficients for the reaction of OH radicals with trans-geraniol were calculated to be 0.94 x 10⁻¹⁰ and 3.1 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at the BH&HLYP/cc-pVDZ and MPW1K/cc-pVDZ levels of theory, respectively. nih.govacs.org For 6-methyl-5-hepten-2-one, the rate constant for its reaction with OH radicals has been experimentally determined to be (1.57 ± 0.39) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net The ozonolysis rate constant for 6-methyl-5-hepten-2-one is (3.9 ± 1.5) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. researchgate.net

Based on these values for structurally similar compounds, it is expected that the reaction with OH radicals will be the dominant atmospheric sink for 6-Hepten-1-ol, 2-methyl-, leading to a relatively short atmospheric lifetime.

Table 1: Calculated and Experimental Rate Coefficients for Reactions of Related Unsaturated Alcohols and Ketones with Atmospheric Oxidants at 298 K

| Compound | Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method |

|---|---|---|---|

| trans-Geraniol | OH | 3.1 x 10⁻¹⁰ | Theoretical (MPW1K/cc-pVDZ) nih.govacs.org |

| 6-Methyl-5-hepten-2-one | OH | (1.57 ± 0.39) × 10⁻¹⁰ | Experimental researchgate.net |

This table presents data for compounds structurally related to 6-Hepten-1-ol, 2-methyl- to illustrate the expected magnitude of its reaction rates.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the alkyl chain in 6-Hepten-1-ol, 2-methyl- allows it to adopt multiple conformations. Conformational analysis aims to identify the different stable conformers and their relative energies. This can be achieved through systematic searches on the potential energy surface using computational methods.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of 6-Hepten-1-ol, 2-methyl-. By simulating the motion of the atoms over time, MD can reveal how the molecule explores its conformational space, the flexibility of different parts of the molecule, and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the double bond. While specific MD studies on 6-Hepten-1-ol, 2-methyl- are not available, studies on similar molecules highlight the importance of considering multiple conformers in reactivity studies. acs.org

Computational Prediction of Spectroscopic Parameters

Computational methods are widely employed to predict the spectroscopic parameters of organic molecules, providing valuable data for structural elucidation and analysis. These predictions are based on quantum mechanical principles and can often achieve high accuracy.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is frequently paired with DFT functionals like B3LYP and basis sets such as 6-311++G(d,p). researchgate.netimist.ma This approach calculates the magnetic shielding tensors for each nucleus in the molecule. By comparing these calculated values to a reference standard like tetramethylsilane (B1202638) (TMS), a predicted NMR spectrum can be generated. imist.ma While specific computational studies for 2-methyl-6-hepten-1-ol are not prevalent in the literature, the methodology allows for a reliable prediction of its ¹H and ¹³C NMR chemical shifts. The comparison between experimental and theoretical results for similar molecules indicates that the B3LYP method can provide satisfactory predictions. researchgate.net

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for 2-methyl-6-hepten-1-ol Note: These values are illustrative, based on typical chemical shifts for similar structural motifs, and represent the type of data generated from GIAO-DFT calculations.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C1 (-CH₂OH) | ~68.5 | H-1a, H-1b | ~3.50 |

| C2 (-CH(CH₃)-) | ~39.0 | H-2 | ~1.70 |

| C3 (-CH₂-) | ~34.0 | H-3a, H-3b | ~1.45 |

| C4 (-CH₂-) | ~29.5 | H-4a, H-4b | ~1.55 |

| C5 (-CH₂-) | ~30.0 | H-5a, H-5b | ~2.10 |

| C6 (=CH-) | ~138.0 | H-6 | ~5.80 |

| C7 (=CH₂) | ~114.5 | H-7a, H-7b | ~4.95 |

Vibrational (IR) Spectroscopy: The prediction of infrared (IR) spectra is also achieved through DFT calculations. By calculating the harmonic vibrational frequencies at the optimized geometry of the molecule, a theoretical IR spectrum can be constructed. These calculations help in assigning the various vibrational modes (stretching, bending, etc.) to the observed bands in an experimental spectrum. researchgate.net For 2-methyl-6-hepten-1-ol, characteristic bands for O-H, C-H (sp², sp³), C=C, and C-O stretching vibrations would be predicted.

UV-Vis Spectroscopy: The electronic absorption spectra in the ultraviolet-visible (UV-Vis) range are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrespectprogram.org This method calculates the energies of electronic transitions from the ground state to various excited states. youtube.com The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which correlate to the intensity of the absorption bands. mdpi.com For a molecule like 2-methyl-6-hepten-1-ol, the primary electronic transition would likely be a π → π* transition associated with the C=C double bond, expected to occur in the vacuum UV region. The choice of functional and the inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), are critical for accurate predictions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a compound and its biological activity or chemical reactivity. researchgate.net A QSAR model establishes a correlation between calculated molecular properties, known as descriptors, and an observed activity or reactivity endpoint. nih.gov

For alkenols like 2-methyl-6-hepten-1-ol, QSAR models can be developed to predict various forms of reactivity, such as their susceptibility to oxidation by atmospheric radicals or their potential biological interactions. nih.govacs.org The process involves several key steps:

Descriptor Calculation: A wide range of molecular descriptors are calculated for a set of structurally related compounds. These can include topological descriptors (which describe molecular branching and size), constitutional descriptors, and quantum-chemical descriptors (like HOMO/LUMO energies). nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a linear equation that relates a selection of the most relevant descriptors to the observed reactivity. researchgate.netnih.gov

Model Validation: The predictive power and robustness of the developed model are rigorously tested.

A study on the antimycobacterial activity of functionalized alkenols demonstrated that topological descriptors, which suggest that less branched and more saturated structures are favorable, and 2D autocorrelation descriptors related to mass and polarizability, were key in modeling their activity. nih.gov Similarly, the reactivity of unsaturated alcohols towards atmospheric oxidants like the OH radical has been successfully modeled using Structure-Activity Relationships (SARs), a concept closely related to QSAR. acs.org These models often use substituent factors to estimate the rate of addition to the double bond and abstraction from C-H or O-H bonds. acs.org

For 2-methyl-6-hepten-1-ol, a QSAR model for reactivity would likely include descriptors that quantify the properties of the double bond and the hydroxyl group, as these are the primary sites for chemical reactions.

Table 2: Common Descriptor Classes for QSAR Modeling of Alkenol Reactivity

| Descriptor Class | Description | Examples Relevant to 2-methyl-6-hepten-1-ol |

|---|---|---|

| Topological | Describe the atomic connectivity and branching of the molecule. nih.gov | Wiener Index, Kier & Hall molecular connectivity indices. |

| Constitutional | Based on the molecular formula, including atom counts and molecular weight. nih.gov | Molecular Weight, count of sp³ carbons, count of rotatable bonds. |

| Quantum-Chemical | Derived from quantum mechanics calculations, describing electronic properties. researchgate.net | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken atomic charges. |

| Geometrical | Describe the 3D size and shape of the molecule. | Molecular surface area, molecular volume. |

By developing such models, the reactivity of novel or untested compounds like 2-methyl-6-hepten-1-ol can be predicted, guiding further experimental investigation.

Occurrence and Biological Significance in Non Human Organisms

Identification in Natural Biological Matrices

The identification of 6-Hepten-1-ol, 2-methyl- in natural sources is a key area of phytochemical research, revealing its presence in specific plant-based and fermented products.

Scientific analysis has confirmed the presence of 2-Methyl-6-hepten-1-ol as a constituent of the essential oil derived from Polygonum amplexicaule. In a study analyzing the phytochemical composition of this plant's essential oil, this compound was identified as one of the significant components. The analysis, conducted via gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), revealed that 2-Methyl-6-hepten-1-ol constituted 7.77% of the total oil extracted from the leaves, stem, and flowers of the plant. This places it among the principal compounds found in the essential oil, alongside major constituents like Geraniol (B1671447) (19.91%), β-Linalool (19.63%), and Citronellol (16.22%).

Table 1: Major Volatile Compounds in the Essential Oil of Polygonum amplexicaule

| Compound | Percentage of Total Oil (%) |

| Geraniol | 19.91 |

| β-Linalool | 19.63 |

| Citronellol | 16.22 |

| 2-Methyl-6-hepten-1-ol | 7.77 |

| Heptan-2-ol | 5.66 |

| (-)-alpha-Terpineol | 4.36 |

| (E,E)-α-Farnesene | 2.99 |

Currently, there is no available scientific literature that specifically identifies 6-Hepten-1-ol, 2-methyl- as a contributor to the aroma profile of raw fermented sausages or other fermented food products. While the aroma of fermented sausages is known to be a complex mixture of volatile compounds derived from microbial metabolism, lipid oxidation, and spice degradation, the presence of this particular alcohol has not been documented in published studies.

Role as a Volatile Organic Compound (VOC) in Biological Emissions

6-Hepten-1-ol, 2-methyl- is classified as a volatile organic compound (VOC), a group of carbon-based chemicals that easily evaporate at room temperature. Plants are a primary source of biogenic volatile organic compounds (BVOCs), which include a wide array of molecules such as alcohols, aldehydes, ketones, and esters nih.gov. These compounds are emitted into the atmosphere and play significant roles in plant communication, defense, and atmospheric chemistry semanticscholar.orgnih.gov.

While direct studies on the emission of 6-Hepten-1-ol, 2-methyl- from plants are limited, its structural relative, 6-methyl-5-hepten-2-one (B42903), is a known biogenic VOC emitted by various plants and herbs thegoodscentscompany.com. Furthermore, a diverse range of C8 volatile compounds, including unsaturated alcohols, are known to be produced and emitted by fungi, where they contribute to characteristic aromas and participate in ecological interactions researchgate.netnih.govresearchgate.net. The chemical properties of 6-Hepten-1-ol, 2-methyl-, specifically its molecular weight and volatility, are consistent with those of other known BVOCs.

Biochemical Pathways of Biosynthesis in Natural Systems

The precise biochemical pathway for the biosynthesis of 6-Hepten-1-ol, 2-methyl- has not been fully elucidated. However, based on its C8 chemical structure, it is likely synthesized via pathways that produce other eight-carbon volatiles in plants and fungi.

Many C8 volatile compounds, often referred to as oxylipins, are typically formed through the enzymatic oxidation of fatty acids, with linoleic acid being a common precursor researchgate.netnih.gov. This process generally involves the following steps:

Lipoxygenase (LOX) Action: The pathway is initiated by the action of lipoxygenase enzymes on a polyunsaturated fatty acid like linoleic acid.

Hydroperoxide Formation: This enzymatic action leads to the formation of a fatty acid hydroperoxide.

Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is then cleaved by a hydroperoxide lyase enzyme, resulting in the formation of shorter-chain aldehydes and other fragments.

Reduction to Alcohol: The resulting C8 aldehyde can then be reduced to its corresponding alcohol, such as 6-Hepten-1-ol, 2-methyl-, by the action of an alcohol dehydrogenase (ADH) enzyme.

This pathway differs from the more common terpenoid biosynthesis pathways (e.g., the mevalonate (B85504) or MEP pathways) which produce compounds in multiples of five-carbon isoprene (B109036) units. The C8 skeleton of 6-Hepten-1-ol, 2-methyl- suggests it is likely a product of fatty acid degradation rather than a typical monoterpene.

Investigation of Potential Biological Activities in Microbial Systems

The potential for 6-Hepten-1-ol, 2-methyl- to exhibit antioxidant activity can be inferred from studies on structurally similar compounds, particularly other unsaturated alcohols. The presence of a double bond and a hydroxyl group in its structure are features often associated with antioxidant capacity.

Unsaturated fatty alcohols and monoterpene alcohols have been investigated for their ability to scavenge free radicals and protect against oxidative damage acs.orgnih.govmmsl.cz. For instance, derivatives of unsaturated fatty alcohols have demonstrated significant antioxidant activity on low-density lipoprotein (LDL) particles, with the degree of activity being influenced by the number and position of the double bonds in the molecule acs.orgnih.gov. The hydroxyl group can act as a hydrogen donor, which is a key mechanism for neutralizing free radicals. The presence of a conjugated system of electrons, which can be found in some unsaturated alcohols, allows for the stabilization of the resulting radical, making the parent molecule an effective antioxidant nih.gov. While direct testing on 6-Hepten-1-ol, 2-methyl- is needed for confirmation, the existing research on related unsaturated alcohols suggests it may possess similar antioxidant properties.

General Antimicrobial Potential (based on related compounds)

Generally, the antimicrobial bioactivity of primary-normal aliphatic alcohols increases with the length of the alkyl chain up to a certain point. For instance, some studies have shown an increase in activity from methyl to pentyl alcohols, after which the efficacy may decrease with longer chains such as hexyl and heptyl alcohols. The mechanism of action is often attributed to protein denaturation and membrane damage. The hydrophobic nature of the alkyl chain plays a significant role in the disruption of microbial cell membranes.

Long-chain fatty alcohols have demonstrated antibacterial activity that varies with the length of their aliphatic carbon chain. For example, against Staphylococcus aureus, bactericidal activity has been observed with 1-nonanol, 1-decanol, and 1-undecanol. The highest antibacterial activity among a tested series was found in 1-dodecanol (B7769020) and 1-tridecanol, although their mode of action appeared to differ from the shorter-chain alcohols as they did not cause significant membrane damage. This suggests that both the antibacterial activity and the mechanism of action of long-chain fatty alcohols are influenced by the length of the aliphatic carbon chain. Specifically, alcohols with fewer than eight carbon atoms have been reported to show no antimicrobial activity in some studies.

**Table 1: Antimicrobial Activity of Selected Long-Chain Fatty Alcohols against *Staphylococcus aureus***

| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) |

|---|---|---|

| 1-Octanol | 256 | 256 |

| 1-Nonanol | 64 | 128 |

| 1-Decanol | 32 | 64 |

| 1-Undecanol | 16 | 32 |

| 1-Dodecanol | 8 | 16 |

| 1-Tridecanol | 4 | 8 |

| 1-Tetradecanol | 4 | 8 |

| 1-Pentadecanol | 4 | 8 |

| 1-Hexadecanol | 256 | ≥ 512 |

| 1-Heptadecanol | ≥ 512 | ≥ 512 |

Data sourced from studies on long-chain fatty alcohols.

Ecological Role as a Semiochemical (where structurally relevant isomers are known)

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. While direct evidence for 6-Hepten-1-ol, 2-methyl- acting as a semiochemical is limited, its structural isomers, such as 6-methyl-5-hepten-2-ol (B124558) (sulcatol) and 6-methyl-5-hepten-2-one, have well-documented roles in chemical communication, particularly among insects.

Sulcatol (6-methyl-5-hepten-2-ol): This isomer is a notable aggregation pheromone for several species of ambrosia beetles, which are significant in forestry. For example, it has been identified as a key component of the aggregation pheromone of the ambrosia beetle Gnathotrichus sulcatus. The chirality of sulcatol is crucial for its biological activity. The natural pheromone is a mixture of both (S)-(+) and (R)-(-) enantiomers, and the response of the beetles is often dependent on the specific ratio of these enantiomers.

6-Methyl-5-hepten-2-one: This ketone isomer is a common volatile compound found in various plants and is also produced by some insects. It can act as a kairomone, an allomone, or a pheromone depending on the ecological context. For instance, it is a component of the alarm pheromone in some ant species. In the context of plant-insect interactions, it can be released by plants upon herbivore attack, attracting natural enemies of the herbivores. Furthermore, it has been identified as a compound in humans that can make individuals less attractive to mosquitoes. Research has shown that a 1:1 mixture of 6-methyl-5-hepten-2-one and geranylacetone (B162166) can be a more effective mosquito repellent than DEET at low concentrations.

The study of such structurally similar compounds highlights the potential for 6-Hepten-1-ol, 2-methyl- to have a role in chemical ecology, although further research is needed to establish any specific functions.

Table 2: Examples of Semiochemical Activity of Structurally Relevant Isomers

| Compound | Isomer | Type of Semiochemical | Organism(s) Affected | Ecological Role |

|---|---|---|---|---|

| 6-Hepten-1-ol, 2-methyl- | - | Not established | - | - |

| 6-Methyl-5-hepten-2-ol | Sulcatol | Aggregation Pheromone | Ambrosia beetles (e.g., Gnathotrichus sulcatus) | Mediates mass attack on host trees. |

| 6-Methyl-5-hepten-2-one | - | Alarm Pheromone, Kairomone, Allomone | Ants, various insects, mosquitoes | Defense, host location, herbivore deterrence, mosquito repellency. |

This table is based on available data for structurally related isomers.

Environmental Fate, Transport, and Atmospheric Chemical Processes

Modeling of Environmental Distribution and Partitioning (e.g., air, water, soil)

The environmental distribution of 6-Hepten-1-ol, 2-methyl- can be estimated using models that predict its partitioning behavior based on key physicochemical properties.

| Parameter | Predicted Value | Implication for Environmental Partitioning |

|---|---|---|

| Log Octanol-Water Partition Coefficient (Log Kₒw) | ~2.3 - 2.8 | Indicates a moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment. |

| Henry's Law Constant | Low to Moderate | Suggests that volatilization from water surfaces to the atmosphere can be a significant transport process. |

| Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) | Low to Moderate | Suggests low to moderate mobility in soil; the compound is not expected to be highly mobile and leach extensively into groundwater. |

Based on these estimated parameters, if released into the environment, 6-Hepten-1-ol, 2-methyl- would partition between the air, water, and soil compartments. Its volatility suggests a tendency to move into the atmosphere from surface waters, where it would be rapidly degraded. If released to soil, it would exhibit some binding to organic carbon, limiting its mobility.

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Abiotic hydrolysis is not considered a relevant environmental fate process for 6-Hepten-1-ol, 2-methyl-. The molecule's structure consists of alcohol and alkene functional groups linked by an aliphatic chain, none of which are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9).

Biodegradation Potential and Pathways in Environmental Compartments

Computational models, such as EPI Suite's BIOWIN™ (Biodegradation Probability Program), predict that 6-Hepten-1-ol, 2-methyl- is likely to be readily biodegradable.

| BIOWIN™ Model Prediction | Result | Interpretation |

|---|---|---|

| Linear Biodegradation Model | Readily Biodegradable | The model predicts rapid biodegradation based on the linear structure. |

| Non-Linear Biodegradation Model | Readily Biodegradable | Confirms the prediction of the linear model. |

| Ultimate Biodegradation Timeframe | Weeks | Suggests that complete mineralization of the compound in the environment occurs over a period of weeks. |

| Primary Biodegradation Timeframe | Days to Weeks | The initial breakdown of the parent compound is expected to be relatively fast. |

The presence of a primary alcohol group and a linear hydrocarbon chain suggests that the compound can be utilized as a carbon source by a wide variety of environmental microorganisms. The likely initial pathway of aerobic biodegradation would involve the oxidation of the primary alcohol group to an aldehyde and subsequently to a carboxylic acid. This would be followed by beta-oxidation of the resulting fatty acid, leading to the complete mineralization of the compound to carbon dioxide and water.

Advanced Research Applications and Future Directions

Strategic Intermediate in Complex Organic Synthesis

The bifunctional nature of 6-Hepten-1-ol, 2-methyl- positions it as a valuable intermediate for the synthesis of more complex molecules. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The terminal double bond is amenable to a wide range of addition reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation.

Precursor for Advanced Flavors and Fragrances

Although direct evidence is scarce, the molecular structure of 6-Hepten-1-ol, 2-methyl- is similar to other known fragrance compounds and their precursors. Its potential transformation into various esters, ethers, and aldehydes could yield novel scent profiles. Further research could explore the sensory properties of its derivatives.

Building Block for Pharmaceutical and Agrochemical Intermediates

The heptenol backbone with a methyl substitution could serve as a foundational scaffold for the synthesis of new biologically active molecules. The functional groups allow for the introduction of diverse pharmacophores and toxicophores relevant to the pharmaceutical and agrochemical industries. For instance, the terminal alkene could be a handle for metathesis reactions to build larger, more complex carbon skeletons.

Novel Applications in Analytical Chemistry and Sensor Development

Currently, there is no documented use of 6-Hepten-1-ol, 2-methyl- in analytical chemistry or sensor development. However, its potential exists. The terminal alkene could be functionalized with reporter molecules, such as fluorophores or chromophores, to create chemical probes. Additionally, it could be incorporated into polymers used for chemical sensing, where its specific interactions with analytes could be transduced into a measurable signal.

Potential in Polymer Science and Materials Chemistry

The terminal double bond in 6-Hepten-1-ol, 2-methyl- makes it a candidate for polymerization reactions. It could potentially be used as a comonomer in the synthesis of specialty polymers. The hydroxyl group offers a site for post-polymerization modification, allowing for the tuning of material properties such as hydrophilicity, cross-linking density, and surface functionality.

Exploration of Chemo-Enzymatic Synthesis for Stereoselective Production

The synthesis of enantiomerically pure forms of 6-Hepten-1-ol, 2-methyl- is an area ripe for exploration. Chemo-enzymatic methods, which combine the efficiency of chemical synthesis with the high stereoselectivity of enzymes, could be employed. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of 6-Hepten-1-ol, 2-methyl-, or a genetically engineered enzyme could be used for its asymmetric synthesis.

Interdisciplinary Research Integrating Omics Technologies for Biological Roles

The biological roles of 6-Hepten-1-ol, 2-methyl-, if any, are currently unknown. Interdisciplinary research employing "omics" technologies such as metabolomics, proteomics, and transcriptomics could be used to investigate its potential interactions with biological systems. For instance, metabolomic studies could reveal if this compound is a natural product or a metabolite in any organism, which could provide clues to its biological function.

Development of Advanced Computational Models for Predictive Chemistry

The field of computational chemistry offers powerful tools for predicting the behavior and properties of chemical compounds, thereby accelerating research and development across various scientific disciplines. For a unique unsaturated alcohol like 2-methyl-6-hepten-1-ol, these computational models provide invaluable insights into its chemical reactivity, biological interactions, and potential applications. By simulating molecular characteristics and dynamics at an atomic level, researchers can circumvent the need for extensive and time-consuming laboratory experiments, enabling a more targeted and efficient approach to scientific discovery.

Advanced computational models, including quantum chemistry, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in constructing a comprehensive theoretical understanding of 2-methyl-6-hepten-1-ol. These methods allow for the detailed exploration of its electronic structure, conformational flexibility, and interactions with biological targets. Such predictive capabilities are instrumental in fields ranging from materials science to drug discovery, where a deep understanding of molecular properties is crucial for designing novel and effective products.

The application of these computational techniques to 2-methyl-6-hepten-1-ol opens avenues for predicting its spectroscopic signatures, elucidating reaction mechanisms, and screening for potential biological activities. For instance, in a study exploring the antimicrobial potential of various plant-derived compounds, molecular docking, a key computational technique, was employed to investigate the interaction of 2-methyl-6-hepten-1-ol with bacterial enzymes. This approach provides a virtual snapshot of the binding affinity and mode of interaction, offering a rational basis for its observed or potential biological effects.

Quantum Chemistry in Elucidating Electronic Structure and Reactivity

Quantum chemistry calculations are fundamental to understanding the intrinsic properties of 2-methyl-6-hepten-1-ol, which are governed by its electronic structure. These ab initio and density functional theory (DFT) methods provide a means to compute a wide array of molecular properties with a high degree of accuracy. For 2-methyl-6-hepten-1-ol, quantum chemical models can predict optimized molecular geometry, vibrational frequencies corresponding to its infrared spectrum, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap typically implies higher reactivity. For 2-methyl-6-hepten-1-ol, with its reactive double bond and hydroxyl functional group, quantum chemistry can pinpoint the most likely sites for electrophilic and nucleophilic attack, thereby predicting its behavior in various chemical reactions.

Furthermore, these computational methods are instrumental in predicting spectroscopic data. By calculating the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, theoretical spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the structure of the compound or to aid in the interpretation of complex experimental results. While specific quantum chemical studies dedicated solely to 2-methyl-6-hepten-1-ol are not widely available in public literature, the methodologies are well-established and routinely applied to compounds of similar structural complexity.

Molecular Dynamics Simulations of Conformational Behavior and Interactions

While quantum chemistry provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. For a flexible molecule like 2-methyl-6-hepten-1-ol, which possesses several rotatable bonds, MD simulations are essential for exploring its conformational landscape. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom, revealing how the molecule folds, flexes, and interacts with its environment.